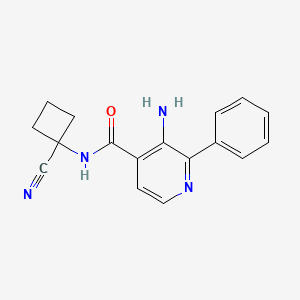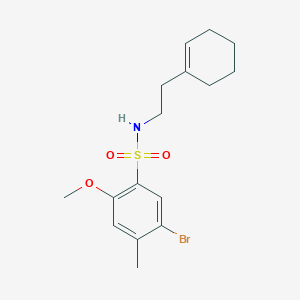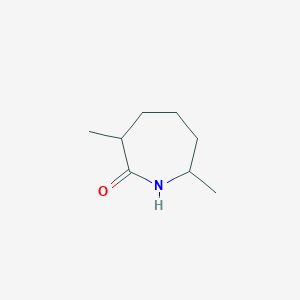
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCPA is a selective adenosine A1 receptor agonist, which means that it binds to and activates A1 receptors in the body. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wirkmechanismus
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide binds to and activates the adenosine A1 receptor, which is a G protein-coupled receptor. When activated, the A1 receptor inhibits the activity of adenylate cyclase, which reduces the production of cyclic AMP (cAMP). This leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the inhibition of calcium channels, and the activation of potassium channels.
Biochemical and Physiological Effects:
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, including:
1. Inhibition of neurotransmitter release: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to inhibit the release of neurotransmitters such as glutamate and acetylcholine, which can have a variety of effects on the body.
2. Reduction of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to reduce inflammation in a variety of different tissues, including the brain, lungs, and liver.
3. Regulation of blood pressure: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to regulate blood pressure by reducing the activity of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its selectivity for the adenosine A1 receptor. This allows researchers to selectively activate this receptor without affecting other receptors in the body. However, one limitation of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide. Some possible areas of study include:
1. The role of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the regulation of sleep: Adenosine is known to play a role in the regulation of sleep, and 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide may be a useful tool for studying this process.
2. The use of 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide in the treatment of inflammation: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been shown to have anti-inflammatory effects, and further research may explore its potential as a therapeutic agent for inflammatory diseases.
3. The development of more potent and selective adenosine A1 receptor agonists: 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide is a useful tool for studying the A1 receptor, but more potent and selective agonists may be developed in the future to further refine this research.
Synthesemethoden
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide can be synthesized using a variety of methods, but one of the most common is the reaction of 3-aminopyridine-4-carboxylic acid with 1-cyanocyclobutane. This reaction produces 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide as a white crystalline solid, which can be purified and used in further experiments.
Wissenschaftliche Forschungsanwendungen
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide has been used in a wide range of scientific research applications. One of the most common uses is in the study of adenosine receptors and their role in the body. Adenosine receptors are involved in many different physiological processes, including sleep, inflammation, and pain perception. By selectively activating the A1 receptor with 3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide, researchers can better understand the role of this receptor in these processes.
Eigenschaften
IUPAC Name |
3-amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-11-17(8-4-9-17)21-16(22)13-7-10-20-15(14(13)19)12-5-2-1-3-6-12/h1-3,5-7,10H,4,8-9,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVQYEXDLMCZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(1-cyanocyclobutyl)-2-phenylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-dimethoxy-2-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2989950.png)

![1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2989954.png)
![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
![3-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2989957.png)
![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)

![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)
